Lsd1-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

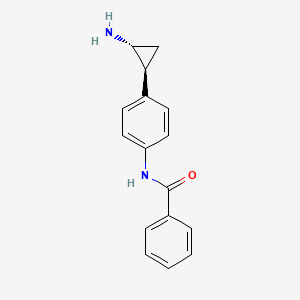

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]benzamide |

InChI |

InChI=1S/C16H16N2O/c17-15-10-14(15)11-6-8-13(9-7-11)18-16(19)12-4-2-1-3-5-12/h1-9,14-15H,10,17H2,(H,18,19)/t14-,15+/m0/s1 |

InChI Key |

FFYGOYSNGFPHEN-LSDHHAIUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of LSD1 Inhibitors

A Note on Lsd1-IN-12: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will, therefore, focus on the well-documented discovery and synthesis pathways of seminal and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, and its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2] LSD1 is frequently overexpressed in tumors, where it contributes to blocking cell differentiation and promoting proliferation, migration, and invasiveness.[3] This has established LSD1 as a compelling therapeutic target for cancer therapy.[3]

The Discovery of LSD1 Inhibitors: A Serendipitous Journey

The story of LSD1 inhibitors begins with tranylcypromine (TCP), a drug with a rich history.

-

Initial Synthesis and Repurposing: Tranylcypromine was first synthesized in 1948 as an analog of amphetamine.[4][5] It was initially investigated for purposes other than depression, but its potent inhibitory effects on monoamine oxidase (MAO) were discovered in 1959.[5] This led to its approval as an antidepressant in the early 1960s.[4][5]

-

A New Target Emerges: Decades later, the structural and mechanistic similarities between MAOs and the newly discovered LSD1 prompted researchers to investigate TCP as a potential LSD1 inhibitor.[6] These investigations confirmed that tranylcypromine inhibits LSD1, albeit with moderate potency, by forming an irreversible covalent adduct with the FAD cofactor.[3][4] This discovery opened a new avenue for anticancer drug development.[4]

-

The New Generation: The identification of TCP as an LSD1 inhibitor sparked extensive medicinal chemistry efforts to develop more potent and selective analogs.[3] This has led to the development of numerous tranylcypromine-based inhibitors with significantly improved potency and selectivity for LSD1 over MAOs, several of which have entered clinical trials, such as iadademstat (ORY-1001) and GSK-2879552.[1][3]

Synthesis Pathway of Tranylcypromine-Based LSD1 Inhibitors

The synthesis of tranylcypromine and its derivatives is a key area of research. While specific, proprietary synthesis pathways for clinical candidates are often not fully disclosed, the general approach for creating these molecules is understood. The core structure is the 2-phenylcyclopropylamine scaffold of tranylcypromine.[3] Medicinal chemists have systematically modified this scaffold to enhance potency and selectivity.[3]

Below is a generalized workflow for the discovery and optimization of such inhibitors.

Caption: Generalized workflow for the discovery of tranylcypromine-based LSD1 inhibitors.

Mechanism of Action

Tranylcypromine-based inhibitors are typically irreversible, mechanism-based inhibitors that target the FAD cofactor essential for LSD1's catalytic activity.

-

The inhibitor, resembling the natural substrate, enters the LSD1 active site.

-

The amine oxidase activity of LSD1 initiates the oxidation of the inhibitor.

-

This process leads to the formation of a reactive intermediate.

-

The intermediate then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme inactive.

This irreversible inhibition leads to the accumulation of methylated histones, such as H3K4me2, at LSD1 target genes, which can induce differentiation in cancer cells.[7]

References

- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. Tranylcypromine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 6. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Lsd1-IN-12 on LSD1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation. By removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9), LSD1 modulates gene expression. Its activity is implicated in a wide array of cellular processes, including differentiation, proliferation, and tumorigenesis. Consequently, LSD1 has emerged as a promising therapeutic target in oncology. Lsd1-IN-12 is a potent inhibitor of LSD1, and this document provides a comprehensive technical overview of its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the demethylase activity of LSD1. The catalytic action of LSD1 involves the oxidation of the methylated lysine substrate, which is coupled to the reduction of the FAD cofactor. This compound, as an inhibitor, likely binds to the active site of LSD1, preventing the binding of its histone substrates. This inhibition leads to an accumulation of methylated H3K4 and H3K9 at the promoters and enhancers of target genes, thereby altering their transcriptional status. The functional consequences of this compound-mediated LSD1 inhibition include the reactivation of tumor suppressor genes and the repression of oncogenes, ultimately leading to anti-proliferative effects in cancer cells.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The equilibrium inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.

| Target | Ki (µM) |

| LSD1 | 1.1 |

| LSD2 | 61 |

| MAO-A | 2.3 |

| MAO-B | 3.5 |

Data sourced from publicly available information.

Signaling Pathways

The inhibition of LSD1 by this compound has been shown to impact key cellular signaling pathways that are frequently dysregulated in cancer.

LSD1 and the Wnt/β-catenin Signaling Pathway

LSD1 has been implicated in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting LSD1, this compound can lead to the upregulation of Wnt pathway antagonists, such as Dickkopf-1 (DKK1), resulting in the destabilization of β-catenin and the downregulation of Wnt target genes involved in cell proliferation and survival.[1]

References

The Biological Activity of Lsd1-IN-12 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-12, also known as HCI-2509 or SP2509, is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator frequently overexpressed in a variety of cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, summarizing its mechanism of action, quantitative efficacy, and effects on key signaling pathways. Detailed experimental protocols for assays commonly used to characterize this compound are also provided, along with visual representations of its molecular interactions and experimental workflows.

Introduction to this compound

This compound is a benzohydrazide-based compound that selectively inhibits the enzymatic activity of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a mark associated with active gene transcription, thereby derepressing tumor suppressor genes.[2] Its anti-cancer properties have been demonstrated in a range of cancer types, including neuroblastoma, lung cancer, and renal cancer.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays across various cancer cell lines.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Assay Type | Target | IC50 | Cell Line(s) / Conditions | Reference(s) |

| Biochemical Assay | LSD1 | ~13 nM | In vitro enzyme assay | [3][4] |

| Cell Viability Assays | ||||

| Lung Cancer (NSCLC) | LSD1 | 0.3 - 5 µM | A549, H460, H1975, PC9 | [1][5] |

| Neuroblastoma | LSD1 | High nM - Low µM | NGP, LAN5, SK-N-SH, SH-SY5Y | [2] |

| Endometrial Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |

| Breast Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |

| Colorectal Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |

| Pancreatic Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |

| Prostate Cancer | LSD1 | ~0.3 - 2.5 µM | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the modulation of several key signaling pathways.

Core Mechanism: LSD1 Inhibition

The primary mechanism of this compound is the direct inhibition of the LSD1 enzyme. This leads to an accumulation of mono- and di-methylated H3K4 at the promoter and enhancer regions of target genes, resulting in the reactivation of their expression.

Figure 1: Core mechanism of this compound action.

Modulation of Key Cancer-Related Pathways

This compound has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.

-

p53 Pathway Activation: Treatment with this compound leads to the induction of the p53 gene expression signature, a critical tumor suppressor pathway.[1][2]

-

MYCN Signature Disruption: In neuroblastoma, this compound disrupts the transcriptional signature of MYCN, a key oncogenic driver.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: this compound has been observed to downregulate the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis.

-

Interference with EGFR Signaling: In non-small cell lung cancer, this compound has been shown to impede downstream signaling of the Epidermal Growth Factor Receptor (EGFR).[5]

References

- 1. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. xcessbio.com [xcessbio.com]

- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-12: A Potent Inhibitor of Histone H3K4 Demethylation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription. Its role in oncogenesis has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Lsd1-IN-12, a potent inhibitor of LSD1, and its effect on H3K4 methylation. We will delve into its biochemical activity, the experimental protocols to assess its function, and its impact on key cellular signaling pathways.

Introduction to LSD1 and Histone H3K4 Methylation

Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 is a dynamic process, with the levels of mono-, di-, and tri-methylation (H3K4me1, H3K4me2, and H3K4me3) correlating with different transcriptional states. LSD1, a flavin-dependent amine oxidase, specifically removes methyl groups from H3K4me1 and H3K4me2, leading to transcriptional repression.[1][2] However, LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2 in the presence of the androgen receptor.[1] This dual functionality underscores the complexity of LSD1's role in cellular processes and its appeal as a therapeutic target.

This compound has emerged as a potent small molecule inhibitor of LSD1. Understanding its mechanism of action and its effects on histone methylation is crucial for its development as a potential therapeutic agent.

This compound: Biochemical Profile and Potency

This compound is a potent inhibitor of LSD1. Its inhibitory activity has been characterized against LSD1 and other related amine oxidases to determine its selectivity. The inhibitory constants (Ki) provide a quantitative measure of the inhibitor's potency.

| Target Enzyme | Kᵢ (μM) |

| LSD1 | 1.1[3] |

| LSD2 | 61[3] |

| MAO-A | 2.3[3] |

| MAO-B | 3.5[3] |

| Table 1: Inhibitory activity of this compound against LSD1 and other amine oxidases.[3] |

The data clearly indicates that this compound is significantly more potent against LSD1 compared to the closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B, highlighting its selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on histone H3K4 methylation.

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate, leading to a colorimetric or fluorometric signal.

Materials:

-

Recombinant human LSD1 enzyme

-

This compound

-

H3K4me1/2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red (or other suitable HRP substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate (black, for fluorescence)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant LSD1 enzyme to each well, except for the negative control wells.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the H3K4me1/2 peptide substrate to all wells.

-

Simultaneously, add the HRP and Amplex Red solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Histone H3K4 Methylation

This technique is used to assess the global changes in H3K4 methylation levels within cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Histone extraction buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24-72 hours). Include a vehicle control.

-

Harvest the cells and perform histone extraction using an appropriate protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K4me1 or H3K4me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total histone H3.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the specific genomic loci where changes in H3K4 methylation occur upon treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Antibodies for immunoprecipitation (anti-H3K4me1, anti-H3K4me2, and IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing (ChIP-seq)

Procedure:

-

Treat cultured cells with this compound or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight with specific antibodies (anti-H3K4me1, anti-H3K4me2) or a negative control (IgG).

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the histone mark.

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound can have profound effects on various cellular signaling pathways. Below are diagrams illustrating the core mechanism of LSD1 and the workflow for a typical experiment to assess the impact of this compound.

Caption: Mechanism of LSD1-mediated transcriptional repression and its inhibition by this compound.

Caption: A typical experimental workflow to study the effects of this compound on H3K4 methylation.

Inhibition of LSD1 has been shown to impact critical cancer-related signaling pathways, such as the PI3K/AKT and Notch pathways.

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Expanding Epigenetic Landscape: A Technical Guide to the Non-Histone Targets of LSD1 and the Therapeutic Potential of Lsd1-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical regulator of gene expression through its demethylation of histone substrates. However, a growing body of evidence reveals that the functional repertoire of LSD1 extends beyond chromatin, encompassing a diverse array of non-histone protein targets. This expansion of the LSD1 interactome has significant implications for cellular processes ranging from cell cycle control and DNA damage response to signal transduction and metabolic regulation. The dysregulation of LSD1 activity is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention.

Lsd1-IN-12 is a potent and specific inhibitor of LSD1's demethylase activity. Understanding its impact on the non-histone substrates of LSD1 is paramount for elucidating its full therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the known non-histone targets of LSD1, the functional consequences of their demethylation, and the inferred effects of this compound. While direct quantitative proteomics data for this compound is not yet publicly available, this document synthesizes the current knowledge to guide future research and drug development efforts.

Core Concept: LSD1's Catalytic Action on Non-Histone Targets

LSD1 catalyzes the removal of mono- and di-methyl groups from lysine residues on its substrates. This post-translational modification can profoundly alter the target protein's stability, protein-protein interactions, subcellular localization, and enzymatic activity. By inhibiting this catalytic function, this compound is predicted to increase the methylation status of these non-histone targets, thereby reversing the functional consequences of LSD1-mediated demethylation.

Key Non-Histone Targets of LSD1

The following table summarizes the major non-histone proteins targeted by LSD1 and the documented effects of their demethylation. The "Predicted Effect of this compound" is inferred based on its inhibitory action on LSD1.

| Target Protein | Lysine Residue(s) | Effect of LSD1-Mediated Demethylation | Predicted Effect of this compound | References |

| p53 | K370 | Represses p53 transcriptional activity by preventing interaction with 53BP1.[1][2][3][4] | Increased p53 methylation, leading to enhanced transcriptional activity and pro-apoptotic function.[5] | [1][2][3][4][5] |

| DNMT1 | K142 (human) | Stabilizes DNMT1 protein by preventing its proteasomal degradation.[6][7] | Decreased DNMT1 stability, leading to global DNA hypomethylation.[8][9] | [6][7][8][9] |

| E2F1 | K185 | Stabilizes E2F1 protein, promoting cell cycle progression.[4][10][11] | Decreased E2F1 stability, leading to G1 cell cycle arrest.[10][11] | [4][10][11] |

| STAT3 | K140 | Demethylates STAT3, which can modulate its transcriptional activity.[12][13][14][15] | Increased STAT3 methylation, potentially altering the expression of STAT3 target genes.[12][13][14][15] | [12][13][14][15] |

| HIF-1α | K391 | Stabilizes HIF-1α protein under hypoxic conditions by inhibiting its degradation.[16][17][18][19][20][21] | Decreased HIF-1α stability, leading to reduced angiogenesis and tumor growth.[16][17][18][19][20] | [16][17][18][19][20][21] |

Signaling Pathways Modulated by LSD1's Non-Histone Activity

The interaction of LSD1 with its non-histone targets has far-reaching consequences on critical cellular signaling pathways. This compound, by modulating the methylation status of these key proteins, is poised to have a significant impact on these networks.

p53-Mediated Tumor Suppressor Pathway

LSD1 acts as a negative regulator of the p53 tumor suppressor. By demethylating p53, LSD1 represses its ability to activate target genes involved in apoptosis and cell cycle arrest.[1][2][3][4] Inhibition of LSD1 with this compound is expected to restore p53's tumor-suppressive functions.

HIF-1α and Angiogenesis Pathway

Under hypoxic conditions, a hallmark of the tumor microenvironment, LSD1 stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α).[16][17][18][19][20][21] This stabilization promotes the transcription of genes involved in angiogenesis, a critical process for tumor growth and metastasis. This compound, by destabilizing HIF-1α, has the potential to be a potent anti-angiogenic agent.

Experimental Protocols

The identification and validation of non-histone targets of LSD1, and by extension the effects of inhibitors like this compound, rely on a combination of proteomic and molecular biology techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification

This protocol outlines the steps to identify proteins that interact with LSD1, which may be potential substrates.

1. Cell Lysis and Protein Extraction:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate 1-2 mg of pre-cleared lysate with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer to remove non-specific binders.

3. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5, followed by neutralization with 1 M Tris pH 8.5).

-

Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

-

Perform in-solution or on-bead tryptic digestion overnight at 37°C.

-

Desalt the resulting peptides using C18 spin columns.

4. LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins and perform label-free or label-based quantification to determine proteins enriched in the LSD1 immunoprecipitation compared to the IgG control, and how this is affected by this compound treatment.

Western Blotting for Target Validation

This protocol is used to validate the interaction between LSD1 and a putative non-histone target and to assess changes in protein levels or methylation status upon this compound treatment.

1. Sample Preparation:

-

Prepare cell lysates as described in the IP-MS protocol.

-

For analyzing methylation status, use specific antibodies against the methylated form of the target protein.

2. SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein, its methylated form, or LSD1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The identification of a growing list of non-histone targets for LSD1 has significantly broadened our understanding of its cellular functions and its role in disease. While direct evidence for the specific non-histone interactome of this compound is still emerging, the wealth of data on LSD1's general non-histone substrates provides a strong foundation for predicting its molecular effects. The inhibition of LSD1's catalytic activity by this compound is anticipated to have profound consequences on key signaling pathways that are often dysregulated in cancer and other diseases.

Future research should focus on utilizing unbiased proteomic approaches, such as those outlined in this guide, to definitively identify the non-histone proteins whose methylation status is altered by this compound in various cellular contexts. Quantitative analysis of these changes, coupled with functional assays, will be crucial for fully elucidating the therapeutic mechanism of this promising inhibitor and for the development of novel, targeted therapies that exploit the expanding epigenetic landscape regulated by LSD1.

References

- 1. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53-Targeted LSD1 Functions in Repression of Chromatin Structure and Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophosphamide perturbs cytosine methylation in Jurkat-T cells through LSD1-mediated stabilization of DNMT1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation | eLife [elifesciences.org]

- 10. Methylation-mediated regulation of E2F1 in DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LSD1 promotes S-phase entry and tumorigenesis via chromatin co-occupation with E2F1 and selective H3K9 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversible methylation of promoter-bound STAT3 by histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LSD1 and CoREST2 Potentiate STAT3 Activity to Promote Enteroendocrine Cell Differentiation in Mucinous Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LSD1 and CoREST2 Potentiate STAT3 Activity to Promote Enteroendocrine Cell Differentiation in Mucinous Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methylation-dependent regulation of HIF-1α stability restricts retinal and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of lysine-specific demethylase LSD1 induces senescence in Glioblastoma cells through a HIF-1α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LSD1 demethylates HIF1α to inhibit hydroxylation and ubiquitin-mediated degradation in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of HIF-1α stability by lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-12 and Epithelial-Mesenchymal Transition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, where it often contributes to tumor progression, metastasis, and drug resistance.[3][4]

One of the key processes influenced by LSD1 in cancer is the epithelial-mesenchymal transition (EMT). EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype with increased migratory and invasive properties. This transition is a crucial step in tumor invasion and metastasis.[3] LSD1 has emerged as a key mediator of EMT, primarily by repressing the expression of epithelial genes.[5]

This technical guide provides an in-depth overview of the role of the potent and selective LSD1 inhibitor, Lsd1-IN-12, in the context of EMT. While direct experimental data on this compound's effects on EMT are emerging, this guide consolidates the current understanding of how potent LSD1 inhibitors modulate this critical cellular process, offering a strong predictive framework for the actions of this compound.

This compound: A Potent and Selective LSD1 Inhibitor

This compound has been identified as a potent inhibitor of LSD1. Its inhibitory activity has been quantified, demonstrating selectivity for LSD1 over other related enzymes. The inhibitor constant (Ki) values for this compound are summarized in the table below.[6]

| Target | Kᵢ (μM) |

| LSD1 | 1.1 |

| LSD2 | 61 |

| MAO-A | 2.3 |

| MAO-B | 3.5 |

Table 1: Inhibitory activity of this compound against LSD1 and other monoamine oxidases. Data from MedchemExpress.[6]

The data indicates that this compound is significantly more potent against LSD1 compared to LSD2, MAO-A, and MAO-B, highlighting its potential as a selective tool compound and therapeutic agent for targeting LSD1-mediated pathologies.

The Role of LSD1 in Epithelial-Mesenchymal Transition

LSD1 primarily promotes EMT by acting as a transcriptional co-repressor for key epithelial genes. The most well-characterized mechanism involves the interaction of LSD1 with the Snail family of zinc-finger transcription factors (Snail and Slug).[6]

During EMT, transcription factors like Snail are upregulated. Snail, in turn, recruits LSD1 to the promoter regions of epithelial genes, most notably E-cadherin (CDH1).[4] E-cadherin is a crucial component of adherens junctions and a key gatekeeper of the epithelial phenotype. The LSD1-Snail complex then demethylates H3K4me1/2 at the E-cadherin promoter, leading to transcriptional repression and a subsequent decrease in E-cadherin protein levels. This loss of E-cadherin is a hallmark of EMT, resulting in the destabilization of cell-cell junctions and an increase in cellular motility.[7]

Quantitative Effects of LSD1 Inhibition on EMT Markers

While specific quantitative data for this compound's effect on EMT markers are not yet widely published, numerous studies have demonstrated the impact of other potent LSD1 inhibitors on these markers. This data provides a strong basis for predicting the effects of this compound. The following tables summarize the observed changes in epithelial and mesenchymal marker expression upon treatment with various LSD1 inhibitors.

Epithelial Markers:

| Cell Line | LSD1 Inhibitor | Concentration | Fold Change in E-cadherin mRNA | Fold Change in Occludin mRNA | Fold Change in Desmoplakin mRNA | Reference |

| Tet-21/N (Neuroblastoma) | Tranylcypromine (TCP) | Not Specified | ~2.5 | ~2.0 | ~2.0 | [5] |

| HCT116 (Colon Cancer) | Parnate | Not Specified | ~3.0 | ~1.5 | ~1.5 | [6] |

| Colo205 (Colon Cancer) | Parnate | Not Specified | ~2.0 | No significant change | No significant change | [6] |

| HTLA230 (Neuroblastoma) | Parnate | Not Specified | ~2.5 | ~2.0 | ~2.0 | [6] |

Table 2: Upregulation of epithelial markers upon treatment with LSD1 inhibitors.

Mesenchymal Markers:

| Cell Line | LSD1 Inhibitor | Concentration | Fold Change in Vimentin mRNA | Fold Change in N-cadherin mRNA | Fold Change in α-SMA mRNA | Reference |

| Tet-21/N (Neuroblastoma) | Tranylcypromine (TCP) | Not Specified | ~0.5 | No significant change | ~0.6 | [5] |

| HTLA230 (Neuroblastoma) | Parnate | Not Specified | ~0.4 | ~0.5 | Not Reported | [6] |

Table 3: Downregulation of mesenchymal markers upon treatment with LSD1 inhibitors.

These findings consistently demonstrate that inhibition of LSD1 leads to a reversal of the EMT phenotype, characterized by the re-expression of epithelial markers and the suppression of mesenchymal markers. It is highly probable that this compound, as a potent LSD1 inhibitor, will elicit similar effects.

Signaling Pathways Modulated by LSD1 in EMT

The central role of LSD1 in EMT is mediated through its integration into key signaling pathways that control gene expression. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: LSD1-Snail Signaling Pathway in EMT.

References

- 1. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Preclinical Efficacy of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Disclaimer: Information regarding a specific compound designated "Lsd1-IN-12" is not available in the public domain. This guide therefore summarizes the preclinical efficacy of several well-characterized inhibitors of Lysine-Specific Demethylase 1 (LSD1) to provide a comprehensive overview of the therapeutic potential of targeting this enzyme. The data presented is representative of the field and intended for researchers, scientists, and drug development professionals.

Introduction

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By modulating histone methylation, LSD1 influences gene expression, impacting a wide range of cellular processes including differentiation, proliferation, and stem cell biology.[4][5] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), prostate, and breast cancer, where its elevated activity is often associated with poor prognosis.[1][6][7] This has established LSD1 as a compelling therapeutic target in oncology.

This technical guide provides a summary of the preclinical data for several representative LSD1 inhibitors, detailing their in vitro and in vivo efficacy, experimental methodologies, and the signaling pathways they modulate.

Core Mechanism of LSD1 Action and Inhibition

LSD1 functions primarily as a transcriptional co-repressor when it demethylates H3K4me1/2, a mark associated with active enhancers and promoters.[3] It is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[2][7] Conversely, in association with the androgen receptor (AR) or estrogen receptor (ER), LSD1 can act as a transcriptional co-activator by demethylating the repressive H3K9me1/2 mark.[5][8] LSD1 inhibitors can be broadly categorized as either irreversible (covalent) or reversible (non-covalent) binders to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[4]

Data Presentation: In Vitro Efficacy of Representative LSD1 Inhibitors

The following tables summarize the in vitro activity of several preclinical and clinical-stage LSD1 inhibitors across various cancer cell lines.

Table 1: Biochemical and Cellular Activity of LSD1 Inhibitors

| Compound | Type | Target | IC₅₀ (Biochemical) | Cell Line | IC₅₀ (Cellular Proliferation) | Reference |

| HCI-2509 | Reversible | LSD1 | Not Reported | A549, PC9 (NSCLC) | 0.3 - 5 µM | [1][9] |

| SP-2509 | Reversible | LSD1 | 13 nM | OCI-AML3, MOLM13 (AML) | Not Reported | [10] |

| Pulrodemstat (CC-90011) | Reversible | LSD1 | 0.30 nM | Not Reported | Not Reported | [6] |

| Iadademstat (ORY-1001) | Irreversible | LSD1 | Not Reported | TC-32 (Ewing Sarcoma) | Potent inhibitor | [11] |

| Compound 9 | Covalent | LSD1 | 24.4 nM | Not Reported | Not Reported | [12] |

| Raloxifene | Reversible | LSD1 | 2.08 µM | Renal Cell Carcinoma | Suppresses proliferation | [13] |

Data Presentation: In Vivo Efficacy of Representative LSD1 Inhibitors

The in vivo efficacy of LSD1 inhibitors has been demonstrated in various preclinical cancer models.

Table 2: In Vivo Antitumor Activity of LSD1 Inhibitors

| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| HCI-2509 | Lung Adenocarcinoma (LUAD) | Transgenic Mouse Models (EGFR or KRAS driven) | Not Specified | Significantly lower tumor formation and reduced tumor progression. | [1][9] |

| SP-2509 | Acute Myeloid Leukemia (AML) | NOD/SCID mice with OCI-AML3 or MOLM13 cells | 25 mg/kg, b.i.w., IP | Improved survival compared to vehicle control. | [10] |

| Iadademstat (ORY-1001) | Small-Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | Not Specified | Antitumor efficacy demonstrated. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate LSD1 inhibitor efficacy.

1. Cell Proliferation Assay (MTT/WST-1 Assay)

-

Objective: To determine the effect of an LSD1 inhibitor on the growth of cancer cell lines.

-

Method:

-

Cancer cells (e.g., A549, PC9 for NSCLC) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the LSD1 inhibitor (e.g., HCI-2509) for a specified period (e.g., 48-72 hours).[1]

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

2. Western Blot Analysis for Histone Methylation

-

Objective: To confirm the on-target effect of the LSD1 inhibitor by measuring changes in histone methylation marks.

-

Method:

-

Cells are treated with the LSD1 inhibitor for a defined period.

-

Nuclear proteins are extracted and quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[15]

-

The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).[15]

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) system and quantified.[15] An increase in H3K4me1/2 levels indicates LSD1 inhibition.

-

3. In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of an LSD1 inhibitor in a living organism.

-

Method:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., MOLM13 for AML).[10]

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

The LSD1 inhibitor (e.g., SP-2509) is administered via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule.[10]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

-

Efficacy is assessed by comparing tumor growth inhibition or survival rates between the treated and control groups.[10]

-

Signaling Pathways Modulated by LSD1 Inhibition

Preclinical studies have shown that LSD1 inhibition affects multiple signaling pathways critical for cancer cell survival and proliferation.

-

EGFR Signaling: In lung adenocarcinoma, inhibition of LSD1 with HCI-2509 has been shown to interfere with EGFR downstream signaling, impacting cell cycle and proliferation.[1]

-

PI3K/Akt/mTOR Pathway: LSD1 can regulate the PI3K/Akt/mTOR pathway, and its inhibition can lead to decreased cell survival and proliferation in various cancers.

-

Notch Signaling: LSD1 has been reported to be an integral component of the Notch-activating complex. Inhibition of LSD1 can downregulate the expression of proteins in the Notch signaling pathway.

-

Immune Checkpoint Regulation: Emerging evidence suggests that LSD1 inhibition can enhance antitumor immunity by modulating the expression of immune checkpoint molecules like PD-L1.[8]

References

- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ORYZON Reports Financial Results and Corporate Update for [globenewswire.com]

- 15. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Lsd1-IN-12: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lsd1-IN-12, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various cell-based assays. The following sections detail the mechanism of action, key signaling pathway interactions, and step-by-step protocols for assessing the biological effects of this compound in cancer cell lines.

Introduction to this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By demethylating H3K4me1/2, LSD1 is primarily associated with transcriptional repression, while its activity on H3K9me1/2 can lead to transcriptional activation. LSD1 is overexpressed in a wide range of human cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate, and breast cancer, making it a promising therapeutic target.[1][2][3] this compound is a small molecule inhibitor designed to specifically target the catalytic activity of LSD1.

Mechanism of Action and Signaling Pathways

This compound inhibits the demethylase activity of LSD1, leading to an increase in the global levels of mono- and di-methylated H3K4 (H3K4me1/me2), which are marks of active transcription. This epigenetic reprogramming can induce the expression of tumor suppressor genes and differentiation-associated genes that are silenced in cancer cells.

LSD1 is known to be involved in several key cancer-related signaling pathways:

-

Notch Signaling Pathway: LSD1 can positively regulate the Notch signaling pathway. Inhibition of LSD1 has been shown to decrease the expression of Notch pathway components such as Notch1, Notch3, and the downstream target Hes1.[3][4]

-

PI3K/Akt/mTOR Signaling Pathway: Inhibition of LSD1 can also lead to the downregulation of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[3][4]

The diagrams below illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.

Caption: Mechanism of this compound action in the nucleus.

Caption: General experimental workflow for cell-based assays.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various LSD1 inhibitors in different cancer cell lines. While specific IC50 values for this compound are not extensively published, the data for other potent LSD1 inhibitors provide a reference for expected efficacy.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| ORY-1001 | MV4-11 | Acute Myeloid Leukemia | Sub-nanomolar | [2] |

| HCI-2509 | A549 | Lung Adenocarcinoma | ~0.3-5 | |

| HCI-2509 | PC9 | Lung Adenocarcinoma | ~0.3-5 | |

| SP-2577 | TC-32 | Ewing Sarcoma | 3.3 ± 0.7 | [5] |

| CC-90011 | TC-32 | Ewing Sarcoma | 36 ± 23 | [5] |

| CC-90011 | U2OS | Osteosarcoma | 47 ± 11 | [5] |

| ORY-1001 | TC-32 | Ewing Sarcoma | 178 ± 38 | [5] |

| ORY-1001 | U2OS | Osteosarcoma | 346 ± 3 | [5] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 for AML, A549 for lung cancer)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 72 to 96 hours.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Western Blot for Histone H3K4me2 Levels

This protocol is to assess the in-cell activity of this compound by measuring the levels of its direct substrate, H3K4me2.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control), anti-LSD1

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 to 48 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 15% gel is recommended for histone separation).[5]

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3K4me2 at 1:1000, anti-Total H3 at 1:5000) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add ECL detection reagent and visualize the bands using an imaging system.

-

Quantify the band intensities and normalize the H3K4me2 signal to the Total Histone H3 signal.

-

Flow Cytometry for Myeloid Differentiation Markers (CD11b and CD86)

This protocol is for evaluating the ability of this compound to induce differentiation in leukemia cells, such as the THP-1 cell line.

Materials:

-

Leukemia cell line (e.g., THP-1)

-

Complete RPMI-1640 medium

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD86, and corresponding isotype controls

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Culture THP-1 cells in suspension.

-

Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 to 96 hours.

-

-

Antibody Staining:

-

Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

-

Wash the cells once with cold FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer.

-

Add the recommended dilution of anti-CD11b and anti-CD86 antibodies (and isotype controls in separate tubes).

-

Incubate for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Analyze the percentage of CD11b-positive and CD86-positive cells and the mean fluorescence intensity (MFI) for each marker.

-

Compare the expression levels in this compound-treated cells to the vehicle control. An increase in the expression of these markers is indicative of myeloid differentiation.[8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physiology.elte.hu [physiology.elte.hu]

- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-12 (HCI-2509) Treatment in Lung Adenocarcinoma Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an epigenetic enzyme that is frequently overexpressed in lung adenocarcinoma (LUAD), the most common subtype of non-small cell lung cancer (NSCLC).[1][2] High LSD1 expression is associated with increased malignancy and poor prognosis.[1] Consequently, LSD1 has emerged as a promising therapeutic target for the treatment of LUAD.

This document provides detailed application notes and protocols for the use of the reversible LSD1 inhibitor, Lsd1-IN-12, also known as HCI-2509 , SP2509 , or LSD1-C12 , in lung adenocarcinoma cell lines. HCI-2509 has been shown to effectively inhibit the growth of LUAD cells both in vitro and in vivo, irrespective of the underlying driver mutations such as KRAS or EGFR.[1][2][3] The primary mechanism of action involves the induction of cell cycle arrest and the inhibition of cell invasion.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of HCI-2509 in Lung Adenocarcinoma Cell Lines

The half-maximal inhibitory concentration (IC50) values of HCI-2509 were determined in various human lung adenocarcinoma cell lines, demonstrating broad efficacy across different genetic backgrounds.

| Cell Line | Driver Mutation(s) | IC50 (µM) | Reference |

| PC9 | EGFR p.ΔE746-750 | ~1-5 | [1] |

| H1975 | EGFR p.L858R, p.T790M | ~1-5 | [1] |

| A549 | KRAS p.G12S | ~1-5 | [1] |

| H3122 | EML4-ALK | ~1-5 | [1] |

| H358 | KRAS p.G12C | ~0.3-5 | [2][4] |

| H460 | KRAS p.Q61H | ~0.3-5 | [2][4] |

Note: The IC50 values were determined after a 5-day treatment period.

Table 2: Cellular Effects of HCI-2509 Treatment in Lung Adenocarcinoma Cells

Treatment with HCI-2509 leads to significant changes in cell cycle progression and invasion capacity.

| Parameter | Cell Line(s) | Treatment Concentration | Effect | Reference |

| Cell Cycle | PC9, A549 | 1-5 µM | G0/G1 and G2/M phase arrest | [1] |

| Cell Invasion | PC9, A549 | 1-5 µM | ~50% reduction | [1] |

| Histone Methylation | PC9, A549 | 1-5 µM | Increased H3K4me2 and H3K9me2 | [1] |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human lung adenocarcinoma cell lines (e.g., PC9, H1975, A549, H3122).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of HCI-2509 (e.g., 10 mM in DMSO). Store at -20°C. Dilute to the desired final concentrations in culture medium immediately before use.

Cell Viability Assay (MTT or similar)

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of HCI-2509 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 5 days.

-

On day 5, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using a non-linear regression analysis.

Western Blot Analysis

-

Seed cells in 6-well plates and treat with HCI-2509 or vehicle control for 48-72 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LSD1, H3K4me2, H3K9me2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Treat cells with HCI-2509 or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Cell Invasion Assay (Transwell)

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed serum-starved cells in the upper chamber in a serum-free medium containing HCI-2509 or vehicle control.

-

Add a medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

Visualizations

Caption: Proposed signaling pathway of this compound (HCI-2509) in lung adenocarcinoma.

Caption: General experimental workflow for studying this compound effects.

References

- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. xcessbio.com [xcessbio.com]

Application Notes and Protocols for LSD1 Inhibitor Lsd1-IN-12 in Transgenic Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are compiled based on existing research on Lysine-Specific Demethylase 1 (LSD1) inhibitors. While Lsd1-IN-12 is a known LSD1 inhibitor, specific, detailed protocols for its application in transgenic mouse models are not extensively documented in publicly available literature. Therefore, the experimental protocols provided are generalized from studies involving other well-characterized LSD1 inhibitors and should be adapted and optimized for specific experimental contexts.

Introduction to this compound

This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2][3][4] Overexpression of LSD1 is associated with various cancers, including lung, breast, prostate, and acute myeloid leukemia (AML), where it contributes to tumor progression by impeding cell differentiation and promoting proliferation.[4][5][6] Pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy.[4][7]

This compound demonstrates inhibitory activity against LSD1 and, to a lesser extent, other related enzymes. Its selectivity profile is crucial for designing specific in vivo studies.

Table 1: Inhibitory Potency (Ki) of this compound [8]

| Target | Ki (μM) |

| LSD1 | 1.1 |

| LSD2 | 61 |

| MAO-A | 2.3 |

| MAO-B | 3.5 |

Mechanism of Action of LSD1 and its Inhibition

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[4][9]

-

Repression: By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, LSD1 typically represses gene transcription.[1][3] It is often recruited to target genes by transcription factors as part of larger corepressor complexes like CoREST and NuRD.[6][9]

-

Activation: In complex with certain nuclear receptors, such as the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, leading to transcriptional activation.[2][10]

LSD1 inhibitors block its catalytic activity, preventing the removal of these methyl marks. This leads to an accumulation of H3K4 and H3K9 methylation, which in turn alters gene expression, reactivates silenced tumor suppressor genes, induces cancer cell differentiation, and inhibits proliferation.[11][12]

Applications in Transgenic Mouse Models

While specific data for this compound is limited, numerous studies have successfully used other LSD1 inhibitors in transgenic and xenograft mouse models to evaluate their therapeutic potential. These studies provide a framework for designing experiments with this compound.

Table 2: Examples of LSD1 Inhibitor Applications in Mouse Models

| Inhibitor | Mouse Model | Cancer Type | Key Findings | Reference |

| HCI-2509 | Autochthonous transgenic models (EGFR or KRAS mutations) | Lung Adenocarcinoma (LUAD) | Significantly lower tumor formation and reduced tumor progression. | [1] |

| Tranylcypromine (TCP) | NOD-SCID mice with human AML cells | Acute Myeloid Leukemia (AML) | In combination with ATRA, significantly reduced leukemia engraftment. | [11] |

| GSK2879552 | SCLC xenograft models | Small Cell Lung Cancer (SCLC) | Over 80% tumor growth inhibition observed. | [11] |

| Compound [I] (TCP-based) | H1650 xenograft mouse model | Non-small cell lung cancer | 41.5% and 64.0% reduction in tumor weight at 10 and 20 mg/kg, respectively. | [13] |

| MC3340 | Mouse APL model | Acute Promyelocytic Leukemia (APL) | Increased survival of treated mice at doses of 11.25 and 22.50 mg/kg. | [5] |

| GSK-LSD1 / OG-L002 | Sickle Cell Disease (SCD) mice | Sickle Cell Disease | Increased fetal hemoglobin (HbF) levels and reduced sickled red blood cells. | [14] |

Experimental Protocols (Generalized)

The following protocols are generalized from preclinical studies of various LSD1 inhibitors. They should serve as a starting point for developing a study-specific protocol for this compound.

Protocol 1: Preparation and Administration of LSD1 Inhibitor

Objective: To prepare and administer this compound to transgenic mice for efficacy and safety evaluation.

Materials:

-

This compound powder

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline, or Carboxymethylcellulose)

-

Sterile tubes and syringes

-

Oral gavage needles

-

Transgenic mice of the desired model and age

Procedure:

-

Dose Selection: Determine the appropriate dose based on preliminary in vitro potency, literature on similar compounds, and pilot tolerability studies. Doses for LSD1 inhibitors in mice often range from 10 to 50 mg/kg.[5][13]

-

Formulation: a. On the day of dosing, weigh the required amount of this compound powder. b. Prepare the vehicle. A common vehicle for oral administration is 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution of 5-10% DMSO in saline or corn oil may be used. c. First, dissolve this compound in a small amount of DMSO, then add the co-solvent (e.g., PEG300) and finally the aqueous component, vortexing between each step to ensure complete dissolution. d. Prepare a fresh formulation for each day of dosing unless stability data indicates otherwise.

-

Administration: a. Administer the formulation to mice via the chosen route (e.g., oral gavage or IP injection). Oral gavage is often preferred for daily, long-term studies. b. The volume administered is typically 5-10 mL/kg. Ensure the dosing volume is consistent across all animals. c. Dosing frequency is typically once or twice daily, for a period of several weeks, depending on the tumor model and study endpoint.[14]

-

Monitoring: a. Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming). b. Measure body weight at least twice weekly. Significant weight loss (>15-20%) may indicate toxicity and require dose adjustment or cessation.

Protocol 2: In Vivo Efficacy Assessment in Tumor-Bearing Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a transgenic mouse model of cancer.

Materials:

-

Tumor-bearing transgenic mice

-

Calipers

-

Anesthesia (if required for imaging)

-

Bioluminescence or fluorescence imaging system (for applicable models)

Procedure:

-

Animal Randomization: Once tumors are established (e.g., palpable or detectable by imaging), randomize animals into treatment and vehicle control groups. Ensure average tumor volume is similar across groups at the start of the study.

-

Treatment: Begin treatment as described in Protocol 1.

-

Tumor Measurement: a. Measure tumor dimensions with digital calipers two to three times per week. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

-

Survival Analysis: a. Monitor animals until they reach a predefined endpoint (e.g., tumor volume exceeding a certain limit, >20% body weight loss, or presentation of severe clinical signs). b. Record the date of euthanasia for each animal and generate a Kaplan-Meier survival curve to compare survival between groups.

-

Metastasis Assessment: a. In models where metastasis is a key feature (e.g., MMTV-PyMT for breast cancer), harvest relevant organs (e.g., lungs) at the end of the study.[15] b. Count surface metastatic nodules or perform histological analysis to quantify metastatic burden.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement by measuring changes in histone methylation in response to this compound treatment.

Materials:

-

Tumor tissue, peripheral blood mononuclear cells (PBMCs), or other surrogate tissues

-

Histone extraction kits

-

Antibodies specific for H3K4me1, H3K4me2, and total H3

-

Western blot or ELISA reagents and equipment

Procedure:

-

Sample Collection: Collect tissues at a predetermined time point after the final dose (e.g., 2-24 hours post-dose) from a satellite group of animals to avoid interfering with the main efficacy study.

-

Histone Extraction: Isolate histones from tissue or cell samples according to the manufacturer's protocol of a commercial kit.

-

Western Blot Analysis: a. Separate extracted histones by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control). c. Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. d. Quantify band intensity to determine the relative change in H3K4me2 levels in the treated group compared to the vehicle control. An increase in H3K4me2 indicates successful LSD1 inhibition.[11][12]

-

ELISA: Alternatively, use a histone modification ELISA kit for a more quantitative assessment of H3K4me2 levels.

By following these generalized protocols, researchers can effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound in relevant transgenic mouse models, paving the way for further drug development.

References

- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hypomorphic Lsd1 Allele Results in Heart Development Defects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. LSD1 suppresses invasion, migration and metastasis of luminal breast cancer cells via activation of GATA3 and repression of TRIM37 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lsd1-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction